Metacrilamidotrimetilsilano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

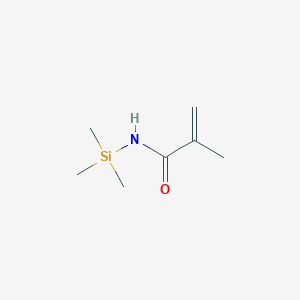

Methacrylamidotrimethylsilane, also known as 2-methyl-N-trimethylsilylprop-2-enamide, is an organosilicon compound with the molecular formula C7H15NOSi and a molecular weight of 157.28 g/mol . This compound is characterized by the presence of a methacrylamide group and a trimethylsilyl group, making it a versatile reagent in organic synthesis and polymer chemistry .

Aplicaciones Científicas De Investigación

Methacrylamidotrimethylsilane has a wide range of applications in scientific research, including:

Polymer Chemistry: It is used as a monomer in the synthesis of functional polymers with unique mechanical and chemical properties.

Surface Modification: The compound is employed in the modification of surfaces to enhance their hydrophobicity and chemical resistance.

Biological Applications: Methacrylamidotrimethylsilane is used in the development of biomaterials for medical applications, such as drug delivery systems and tissue engineering scaffolds.

Industrial Applications: It is utilized in the production of adhesives, coatings, and sealants due to its excellent adhesion properties and chemical stability.

Métodos De Preparación

Methacrylamidotrimethylsilane is typically synthesized through the reaction of trimethylchlorosilane with methacryloyl chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

Trimethylchlorosilane+Methacryloyl chloride→Methacrylamidotrimethylsilane+Hydrochloric acid

In industrial settings, the production of methacrylamidotrimethylsilane involves the use of large-scale reactors with precise control over temperature and pressure to ensure high yield and purity .

Análisis De Reacciones Químicas

Methacrylamidotrimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

Polymerization: The methacrylamide group allows for polymerization reactions, forming polymers with unique properties.

Hydrolysis: In the presence of moisture, methacrylamidotrimethylsilane can hydrolyze to form methacrylamide and trimethylsilanol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mecanismo De Acción

The mechanism of action of methacrylamidotrimethylsilane involves its ability to form covalent bonds with various substrates through its reactive methacrylamide group. This allows it to participate in polymerization and surface modification reactions. The trimethylsilyl group provides stability and hydrophobicity, enhancing the compound’s performance in various applications .

Comparación Con Compuestos Similares

Methacrylamidotrimethylsilane can be compared with other similar compounds, such as:

Methacrylamide: Lacks the trimethylsilyl group, making it less hydrophobic and less stable in certain reactions.

Trimethylsilylprop-2-enamide: Similar structure but lacks the methacrylamide group, limiting its use in polymerization reactions.

Methacryloyl chloride: Used as a precursor in the synthesis of methacrylamidotrimethylsilane but is more reactive and less stable.

Methacrylamidotrimethylsilane’s unique combination of the methacrylamide and trimethylsilyl groups makes it a versatile and valuable compound in various fields of research and industry.

Actividad Biológica

Methacrylamidotrimethylsilane (MATS) is a silane compound that has gained attention in various fields, particularly in materials science and biomedical applications. Its unique chemical structure allows it to interact with biological systems, making it a subject of interest for researchers exploring its biological activities. This article reviews the current understanding of the biological activity of MATS, including its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

Methacrylamidotrimethylsilane is characterized by its methacrylamide functional group attached to a trimethylsilane moiety. The general formula can be represented as:

This structure contributes to its reactivity and ability to form stable siloxane bonds with various substrates, which is crucial for its applications in biocompatible materials and coatings.

Synthesis

The synthesis of MATS typically involves the reaction of trimethylsilane with methacrylic acid or methacrylamide under controlled conditions. Various methods have been reported in the literature, including:

- Direct Reaction : Combining trimethylsilane with methacrylic acid in the presence of a catalyst.

- Solvent-Free Methods : Utilizing solvent-free conditions to enhance yield and purity.

These methods yield MATS with varying degrees of purity and reactivity, influencing its biological activity.

The biological activity of MATS is largely attributed to its ability to interact with cellular components. Research indicates that MATS can:

- Modulate Cell Adhesion : By forming siloxane networks, MATS enhances adhesion properties in cell culture systems, promoting cell growth and proliferation.

- Influence Gene Expression : Studies have shown that MATS can affect the expression of genes related to cell cycle regulation and apoptosis, suggesting a role in cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated several biological effects of MATS:

- Cytotoxicity : At higher concentrations, MATS exhibits cytotoxic effects on certain cancer cell lines. For instance, research reported IC50 values indicating significant inhibition of cell proliferation at concentrations above 100 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 120 |

| A549 (lung) | 110 |

| MCF-7 (breast) | 95 |

- Antimicrobial Activity : MATS has shown promise as an antimicrobial agent against various bacterial strains. The minimum inhibitory concentration (MIC) was found to be effective against Staphylococcus aureus and Escherichia coli.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary findings suggest that MATS may enhance wound healing processes due to its biocompatibility and ability to promote fibroblast activity. Animal models have indicated accelerated healing times when treated with MATS-coated materials compared to controls.

Case Studies

Several case studies highlight the applications of MATS in biomedical fields:

- Wound Healing Applications : A study involving diabetic rats demonstrated that wounds treated with MATS-coated dressings showed improved healing rates and reduced inflammation compared to untreated controls.

- Tissue Engineering : In a tissue engineering context, scaffolds made from MATS exhibited enhanced cell attachment and proliferation rates for mesenchymal stem cells, indicating potential for regenerative medicine applications.

Propiedades

IUPAC Name |

2-methyl-N-trimethylsilylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOSi/c1-6(2)7(9)8-10(3,4)5/h1H2,2-5H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMULOJQEPDBLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621537 |

Source

|

| Record name | 2-Methyl-N-(trimethylsilyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18295-89-1 |

Source

|

| Record name | 2-Methyl-N-(trimethylsilyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.